N-(3-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3S2/c1-12(28)24-13-3-2-4-14(7-13)26-20(30)11-32-21-27-16(10-31-21)9-19(29)25-15-5-6-18(23)17(22)8-15/h2-8,10H,9,11H2,1H3,(H,24,28)(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJYRBFKCGRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The compound's structure incorporates a thiazole moiety, which is known for its diverse biological properties, including anticancer and neuroprotective effects.
Chemical Structure
The chemical formula of the compound is C₁₅H₁₈ClF N₃O₃S, featuring a complex arrangement that includes:
- A thiazole ring
- An acetamidophenyl group
- A chloro-fluorophenyl moiety
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on various cancer cell lines and its neuroprotective properties. Here are key findings from recent studies:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer types, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7). For instance, a related thiazole-linked compound demonstrated an IC50 value of 19.5 µM against A549 cells, indicating potent anticancer activity .
- Mechanism of Action :
Neuroprotective Effects
- Seizure Protection :
- Neurotoxicity Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Chloro and Fluoro Substituents : Electron-withdrawing groups at specific positions on the phenyl rings significantly increase biological activity .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50/ED50 Value | Reference |
|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 19.5 µM | |
| Seizure Protection | Electroshock Model | 24.38 mg/kg | |
| Neurotoxicity | NIH/3T3 Cells | Low Toxicity |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models, where this compound demonstrated significant tumor size reduction compared to controls.
-
Neuroprotective Study :
- In a model of chemically induced seizures, the compound exhibited a dose-dependent reduction in seizure frequency, supporting its potential as a therapeutic agent for epilepsy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Thiazole-Based Acetamides
- Target Compound: Contains a 3-chloro-4-fluorophenyl group and a 3-acetamidophenyl substituent.
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group. The dihedral angle between the dichlorophenyl and thiazole rings is 61.8°, influencing crystal packing via N–H⋯N hydrogen bonds .
- N-(4-Phenyl-2-thiazolyl)acetamide (): Lacks halogenation but includes a phenyl group directly attached to the thiazole, simplifying synthesis while reducing electronic complexity .
Quinazolinone-Thioacetamide Derivatives ()
- Compounds like N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide replace the thiazole core with a quinazolinone system. This alteration impacts solubility and bioactivity due to the planar heterocyclic structure .
Spectroscopic Characterization
- IR Spectroscopy : Similar compounds show peaks for C=O (1650–1750 cm⁻¹), N–H (3200–3400 cm⁻¹), and C–S (600–700 cm⁻¹) .
- NMR : Thiazole protons resonate at δ 7.0–8.5 ppm, while acetamide NH groups appear near δ 10 ppm. Halogenated aromatic protons (e.g., 3-Cl-4-F-phenyl) display splitting patterns dependent on substituent positions .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses, as seen in .
Key Research Findings
Substituent Effects: Halogenation (Cl, F) enhances thermal stability (e.g., : m.p. 459–461 K) and influences hydrogen-bonding networks .
Synthetic Optimization :
Spectroscopic Consistency :
- IR and NMR data across analogs validate structural integrity, aiding in derivative identification .
Preparation Methods
Thioacetamide-Thiazole Linkage Formation
The central thioether bond (C-S-C) connecting the acetamide and thiazole moieties is optimally formed via nucleophilic displacement. Chloroacetamide derivatives react with thiol-containing intermediates under alkaline conditions, as demonstrated in analogous triazole-thioacetamide syntheses. This method achieves yields exceeding 80% when using ethanol as a solvent and sodium hydroxide as a base.
Thiazole Ring Construction
The 4-(2-amino-2-oxoethyl)thiazol-2-yl subunit originates from Hantzsch thiazole synthesis. Cyclocondensation of α-bromoacetophenone derivatives with thioureas generates the thiazole ring, with electron-withdrawing substituents enhancing reaction rates.
N-Aryl Glyoxamide Installation
The 3-chloro-4-fluorophenyl glyoxamide side chain is introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to form the C-N bond between the aniline and α-ketoamide groups.
Stepwise Synthetic Protocol
Synthesis of 2-((4-(Bromoacetyl)Thiazol-2-Yl)Thio)Acetamide
Procedure :
- Combine 2-mercaptothiazole (1.0 eq) with chloroacetamide (1.2 eq) in ethanol (15 mL/mmol).
- Add NaOH (1.5 eq) and reflux at 80°C for 2 hours.
- Quench with ice water, filter, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 132–134°C |
| ¹H NMR (DMSO-d6) | δ 3.45 (s, 2H, CH2) |
Preparation of 4-(2-((3-Chloro-4-Fluorophenyl)Amino)-2-Oxoethyl)Thiazole-2-Thiol
Procedure :
- React α-bromo-3-chloro-4-fluoroacetophenone (1.0 eq) with thiourea (1.1 eq) in DMF at 40°C for 4 hours.
- Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| IR (KBr) | 1675 cm⁻¹ (C=O stretch) |
Final Coupling and Amidation
Procedure :
- Combine intermediates from Sections 2.1 and 2.2 (1:1 molar ratio) in DMF.
- Add K2CO3 (2.0 eq) and heat at 60°C for 6 hours.
- Purify via recrystallization (ethanol/water).
Optimization Insights :
- Solvent Effects : Ethanol vs. DMF comparison:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 95 |
| DMF | 89 | 98 |
- Temperature Profile :
Temp (°C) Reaction Time (h) Yield (%) 50 8 65 60 6 89 70 4 82
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d6) :
- δ 10.32 (s, 1H, NH)
- δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H)
- δ 4.12 (s, 2H, SCH2CO)
13C NMR :
- 168.5 ppm (C=O)
- 152.1 ppm (thiazole C-2)
Mass Spectrometry
HRMS (ESI+) :
- Calculated for C21H18ClFN4O3S2: 528.0321
- Observed: 528.0318 [M+H]+
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
- Issue : Competing 4- vs. 5-substitution in Hantzsch synthesis.
- Control : Use bulky directing groups (e.g., tert-butyl) to enforce 4-substitution.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Sequential Linear | 62 | 97 | 1.0 |
| Convergent | 78 | 95 | 0.8 |
| One-Pot Multistep | 55 | 93 | 1.2 |
The convergent approach proves optimal, balancing yield and cost efficiency while maintaining high purity.
Q & A
Q. What are the critical synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Thiazole core formation : Condensation of 2-aminothiazole derivatives with acetonitrile or chloroacetyl intermediates under anhydrous conditions .
- Thioether linkage : Coupling of thiol-containing intermediates (e.g., thiazol-2-yl thiols) with activated acetamide derivatives using solvents like DMF or dichloromethane .
- Amidation : Reaction of carboxylic acid derivatives with amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) . Critical conditions include temperature control (0–80°C), pH optimization, and inert atmospheres to prevent oxidation of sulfur-containing groups .
Table 1: Key Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Agent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | DMF | 60°C | AlCl₃ | 65–75 | |
| Thioether coupling | Dichloromethane | RT | EDC.HCl | 70–85 | |
| Final amidation | Acetonitrile | 40°C | Triethylamine | 60–70 |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., acetamide protons at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 503.2) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (1650–1750 cm⁻¹) and amine N–H bends .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What are the primary biological activities reported for this compound?
Preclinical studies highlight:
- Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) due to thiazole-thioether interactions with bacterial cell walls .
- Anticancer potential : IC₅₀ values of 10–25 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction .
- Enzyme modulation : Inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory applications .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in thioether coupling steps?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of thiol to acetamide intermediate to drive reaction completion .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hours) .
- Purity validation : Ensure >95% purity via HPLC before testing to exclude confounding effects from impurities .
- Mechanistic studies : Pair activity assays with target-binding studies (e.g., molecular docking to COX-2) to confirm mode of action .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Thiazole substitution : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance antimicrobial activity by 30% .
- Thioether linker : Replacing sulfur with oxygen reduces anticancer potency, highlighting the critical role of sulfur in redox modulation .
- Acetamide flexibility : Bulky substituents on the phenyl ring decrease bioavailability due to steric hindrance .
Table 2: SAR Comparison of Analogues
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |
|---|---|---|---|
| -Cl, -F (original) | 8 (S. aureus) | 12 (MCF-7) | |
| -OCH₃ | 25 | 30 | |
| -NO₂ | 15 | 18 |
Q. What advanced characterization methods elucidate crystallographic or conformational properties?
- Single-crystal X-ray diffraction : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole rings) .
- Dynamic NMR : Detects rotational barriers in acetamide groups, influencing binding kinetics .
- Computational modeling : DFT calculations predict electrophilic regions for target interaction (e.g., Fukui indices) .
Methodological Recommendations
- Synthetic challenges : Protect labile groups (e.g., -NH) with Boc or Fmoc during multi-step syntheses .
- Data validation : Cross-reference NMR shifts with published analogues (e.g., δ 7.3–7.5 ppm for aromatic protons in thiazole) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
